molecular formula C14H18O6 B1296398 5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid CAS No. 34759-04-1

5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid

Cat. No. B1296398
CAS RN: 34759-04-1
M. Wt: 282.29 g/mol
InChI Key: LGYXZGUQHIJKTR-UHFFFAOYSA-N
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Description

5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid is a chemical compound with the molecular formula C14H18O6 . It has a molecular weight of 282.29 g/mol . The IUPAC name for this compound is 5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C14H18O6/c1-18-11-7-9(8-12(19-2)14(11)20-3)10(15)5-4-6-13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) . The Canonical SMILES for this compound is COC1=CC(=CC(=C1OC)OC)C(=O)CCCC(=O)O .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 1.3 . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a rotatable bond count of 8 . The exact mass and monoisotopic mass of the compound are both 282.11033829 g/mol . The topological polar surface area of the compound is 82.1 Ų . The compound has a heavy atom count of 20 .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure analysis of derivatives related to 5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid reveal insights into their molecular configuration, tautomeric forms, and intermolecular interactions. For instance, Wen (2005) detailed the synthesis and crystal structure of a closely related compound, highlighting its tautomeric form and intermolecular hydrogen bonding patterns (Wen, 2005).

Chemical Properties and Reactivity

  • Research on the oxidation behavior and stability of analogs, such as 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, offers insights into the antioxidant properties and potential applications of these compounds in materials science. Rosenau et al. (2002) provided a detailed examination of the oxidative behavior of this analog, shedding light on its potential as a stabilizer in various applications (Rosenau et al., 2002).

Biochemical Applications

  • The eosinophil chemoattractant 5-oxo-6,8,11,14-eicosatetraenoic acid, a compound with a similar functional group arrangement to 5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid, has been studied for its role in inflammation and potential therapeutic applications in allergic diseases. Powell et al. (2013) explored the biochemistry, biology, and chemistry of 5-oxo-ETE, highlighting its significance as a potent chemoattractant and its potential implications in asthma and other allergic diseases (Powell & Rokach, 2013).

Materials Science Applications

  • The development of multi-responsive luminescent sensors for detecting small-molecule pollutants and metal ions showcases the application of 5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid analogs in environmental monitoring. Ma et al. (2017) synthesized silver(i)-lanthanide(iii) heterometallic-organic frameworks capable of sensing various organic and inorganic compounds, indicating the utility of these compounds in developing advanced sensor technologies (Ma et al., 2017).

properties

IUPAC Name

5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-18-11-7-9(8-12(19-2)14(11)20-3)10(15)5-4-6-13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYXZGUQHIJKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60316891
Record name 5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid

CAS RN

34759-04-1
Record name NSC308807
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4,5-TRIMETHOXYBENZOYL)BUTYRIC ACID
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